1-(4-bromophenyl)-N-(2-methoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide
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Overview
Description
1-(4-bromophenyl)-N-(2-methoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a pyrrolo[1,2-a]pyrazine core, which is a fused bicyclic structure, and is substituted with a bromophenyl and a methoxyphenyl group. The presence of these substituents imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Mechanism of Action
Target of Action
The primary targets of the compound are yet to be identified. The compound is a derivative of imidazo[1,2-a]pyridines , a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry .
Mode of Action
It is known that the nearly orthogonal 2-methoxyphenyl group disrupts the ability of the radical to form columns of π-stacked molecules typically observed in organic radicals with extended π-conjugated aromatic frameworks .
Biochemical Pathways
Imidazo[1,2-a]pyridines, which this compound is a derivative of, are known to undergo various radical reactions for direct functionalization through transition metal catalysis, metal-free oxidation, and photocatalysis strategies .
Result of Action
It is known that the compound exhibits excellent thermal stability and morphological stability .
Preparation Methods
The synthesis of 1-(4-bromophenyl)-N-(2-methoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide typically involves multistep organic reactions. The synthetic route generally starts with the preparation of the pyrrolo[1,2-a]pyrazine core, followed by the introduction of the bromophenyl and methoxyphenyl substituents. Common synthetic methods include:
Multicomponent Reactions: These reactions involve the combination of three or more reactants to form the desired product in a single step.
Condensation Reactions: These reactions involve the combination of two molecules with the elimination of a small molecule, such as water.
Intramolecular Cyclizations: These reactions involve the formation of a ring structure within a single molecule.
Tandem Reactions: These reactions involve multiple sequential reactions that occur in a single reaction vessel without the need to isolate intermediates.
Chemical Reactions Analysis
1-(4-bromophenyl)-N-(2-methoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products, depending on the reagents and conditions used.
Reduction: The compound can be reduced to form different reduction products.
Substitution: The bromophenyl and methoxyphenyl groups can undergo substitution reactions with various nucleophiles or electrophiles.
Radical Reactions:
Scientific Research Applications
1-(4-bromophenyl)-N-(2-methoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes
Comparison with Similar Compounds
1-(4-bromophenyl)-N-(2-methoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide can be compared with other similar compounds, such as:
Imidazo[1,2-a]pyrimidines: These compounds have a similar fused bicyclic structure and are used in various synthetic and medicinal chemistry applications.
Imidazo[1,2-a]pyridines: These compounds also have a similar fused bicyclic structure and are used in organic synthesis and pharmaceutical chemistry.
Phenyl Boronic Acid Derivatives: These compounds are used in various synthetic applications and have similar functional groups.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties.
Properties
IUPAC Name |
1-(4-bromophenyl)-N-(2-methoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20BrN3O2/c1-27-19-7-3-2-5-17(19)23-21(26)25-14-13-24-12-4-6-18(24)20(25)15-8-10-16(22)11-9-15/h2-12,20H,13-14H2,1H3,(H,23,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOKIGZHVOIJDKY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)N2CCN3C=CC=C3C2C4=CC=C(C=C4)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20BrN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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